4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-(trifluoromethyl)benzenecarboxylate
Description
The compound 4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-(trifluoromethyl)benzenecarboxylate is a synthetic aromatic ester featuring a trifluoromethyl-substituted benzoate moiety linked to a phenylpropylisoindolone core. Its structure comprises three key regions:
- Methoxy-oxo propyl chain: A branched esterified propyl group with a methoxy and carbonyl substituent, contributing to steric bulk and hydrolytic stability.
- 4-(Trifluoromethyl)benzoate: A para-substituted aromatic ester with a strongly electron-withdrawing trifluoromethyl (-CF₃) group, enhancing lipophilicity and metabolic resistance.
Properties
IUPAC Name |
[4-[3-methoxy-3-oxo-2-(3-oxo-1H-isoindol-2-yl)propyl]phenyl] 4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F3NO5/c1-34-25(33)22(30-15-18-4-2-3-5-21(18)23(30)31)14-16-6-12-20(13-7-16)35-24(32)17-8-10-19(11-9-17)26(27,28)29/h2-13,22H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDYUEVKXNNTHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-(trifluoromethyl)benzenecarboxylate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Advanced techniques like automated synthesis and real-time monitoring can enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-(trifluoromethyl)benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce oxo groups to hydroxyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Structural Features
The compound contains:
- A methoxy group that may enhance lipophilicity.
- A trifluoromethyl group, which is known to influence metabolic stability and biological activity.
- An isoindole moiety that is often associated with various pharmacological properties.
Medicinal Chemistry
The compound's structure indicates potential applications in drug development. Isoindole derivatives have been linked to various therapeutic effects, including:
- Anticancer Activity : Research has shown that isoindole compounds can inhibit tumor growth and induce apoptosis in cancer cells. The unique functional groups in this compound may enhance its efficacy against specific cancer types.
Neuropharmacology
Given the involvement of tryptophan metabolism in neurodegenerative diseases, this compound might play a role in modulating pathways associated with:
- Neuroinflammation : Compounds affecting the tryptophan-kynurenine pathway could be explored for their neuroprotective effects.
Inflammatory Disorders
The trifluoromethyl group is known to enhance anti-inflammatory properties in certain compounds. This suggests that the compound could be investigated for:
- Anti-inflammatory Effects : Potential applications in treating conditions like arthritis or other inflammatory diseases.
Antioxidant Properties
Preliminary studies indicate that derivatives of isoindoles may exhibit antioxidant activity. This could lead to applications in:
- Oxidative Stress Management : Investigating the compound's ability to scavenge free radicals may reveal its potential in treating oxidative stress-related disorders.
Table of Relevant Studies
Notable Insights
- The presence of the methoxy and trifluoromethyl groups may synergistically enhance the biological activity of this compound.
- Ongoing research is focusing on synthesizing analogs to optimize potency and selectivity for specific therapeutic targets.
Mechanism of Action
The mechanism of action of 4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-(trifluoromethyl)benzenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related analogs, focusing on substituent effects, physicochemical properties, and synthesis strategies.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs and additive group contributions.
Key Observations:
Substituent Effects: Electron-Withdrawing Capacity: The trifluoromethyl group (-CF₃) in the target compound is significantly more electron-withdrawing than chlorine (-Cl), which may enhance reactivity in electrophilic substitution or stabilize negative charges in intermediates .
Synthetic Considerations :
- Chloro-substituted analogs (e.g., ) are synthesized via esterification of the isoindolone core with chlorobenzoyl chlorides. Introducing -CF₃ likely requires specialized reagents (e.g., trifluoromethylating agents like Umemoto’s reagent) or pre-functionalized benzoic acid derivatives.
Stability and Solubility :
- The para-chloro analog exhibits a predicted boiling point of 637.3°C, while the target compound’s boiling point is expected to be lower due to the volatility of -CF₃ groups.
- The heptyloxy derivative demonstrates increased solubility in organic solvents, whereas the target compound’s solubility profile may favor polar aprotic solvents (e.g., DMF, DMSO).
Crystallographic Analysis :
- Structural determination of similar compounds (e.g., ) likely employs SHELX software for refinement, ensuring accurate bond-length and angle measurements . The -CF₃ group in the target compound may induce distinct crystal packing due to its bulk and polarity.
Biological Activity
The compound 4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-(trifluoromethyl)benzenecarboxylate (CAS No. 478040-39-0) is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 483.44 g/mol. The structure features a trifluoromethyl group and an isoindole moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H20F3NO5 |
| Molecular Weight | 483.44 g/mol |
| CAS Number | 478040-39-0 |
| Melting Point | Not Available |
| Solubility | Not Available |
Antioxidant Activity
Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The trifluoromethyl group enhances electron-withdrawing capabilities, potentially increasing the compound's ability to scavenge free radicals and reduce oxidative stress.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Cholinesterases : It has shown moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.
- Cyclooxygenase (COX) : The compound demonstrated inhibition against COX-2, suggesting potential anti-inflammatory effects.
- Lipoxygenases : The compound also exhibited activity against lipoxygenases (LOX), which are involved in inflammatory processes.
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. For instance, derivatives have shown enhanced activity compared to conventional antibiotics like ampicillin.
Case Studies
-
Study on Neuroprotective Effects :
A study investigated the neuroprotective potential of similar isoindole derivatives, finding that they could reduce neuronal cell death in models of oxidative stress. This suggests that the target compound may also confer neuroprotection through its antioxidant properties . -
Anti-inflammatory Studies :
In vitro studies demonstrated that related compounds inhibited COX enzymes effectively, indicating potential use in treating inflammatory conditions . -
Anticancer Potential :
Research involving similar structures revealed cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to apoptosis induction via oxidative stress pathways .
The biological activity of this compound is likely mediated through several mechanisms:
- Electron-Withdrawing Effects : The trifluoromethyl group enhances the electrophilicity of the molecule, facilitating interactions with nucleophilic sites on enzymes.
- Hydrogen Bonding : Potential hydrogen bonding with active site residues in target enzymes could explain the observed inhibition rates.
- Molecular Docking Studies : Computational studies indicate favorable binding interactions between the compound and enzyme active sites, supporting its role as a multi-target inhibitor .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the isoindolyl and trifluoromethylphenyl ester moieties in this compound?
- Methodological Answer :
- The isoindolyl moiety can be synthesized via cyclization of 2-carboxybenzamide derivatives under acidic conditions, as demonstrated in similar systems involving 1-oxo-1,3-dihydro-2H-isoindole intermediates .
- For the trifluoromethylphenyl ester group, coupling reactions using activated acyl chlorides (e.g., 4-(trifluoromethyl)benzoyl chloride) with phenolic intermediates under Schotten-Baumann conditions are effective. This method aligns with protocols used for structurally related esters in crystallographic studies .
- Key Considerations : Monitor steric hindrance from the methoxy and isoindolyl groups during esterification. Use anhydrous conditions to prevent hydrolysis of the trifluoromethylphenyl ester.
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Conduct accelerated stability studies using HPLC or LC-MS to track degradation products. For example:
| Condition | Parameters | Analytical Method |
|---|---|---|
| Acidic (pH 2-3) | 40°C, 72 hours | HPLC (C18 column) |
| Neutral (pH 7) | 25°C, 1 week | LC-MS (ESI+) |
| Alkaline (pH 9-10) | 60°C, 48 hours | NMR (1H/19F) |
- Reference degradation pathways observed in analogous esters, such as hydrolysis of the trifluoromethylphenyl ester in alkaline media .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to optimize the compound’s geometry and determine electrostatic potential surfaces, focusing on the isoindolyl and trifluoromethylphenyl regions .
- Use molecular docking (AutoDock Vina or Schrödinger) to simulate interactions with targets like cyclooxygenase-2 (COX-2), leveraging structural data from similar esters .
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants experimentally.
Q. How can contradictory data regarding the compound’s fluorescence properties (if observed) be resolved?
- Methodological Answer :
- Hypothesis : Contradictions may arise from solvent polarity effects or aggregation-induced emission (AIE).
- Experimental Design :
- Measure fluorescence spectra in solvents of varying polarity (e.g., DMSO, hexane, water) .
- Perform concentration-dependent studies (1 nM–1 mM) to identify AIE behavior.
- Compare with computational predictions of excited-state dynamics (TD-DFT) .
- Data Analysis Example :
| Solvent | λem (nm) | Quantum Yield | Aggregation Observed? |
|---|---|---|---|
| DMSO | 420 | 0.45 | No |
| Water | 480 | 0.12 | Yes |
Q. What strategies are recommended for optimizing the compound’s solubility without compromising bioactivity?
- Methodological Answer :
- Structural Modifications : Introduce hydrophilic groups (e.g., PEG chains) at the methoxy or isoindolyl positions, guided by QSAR models .
- Formulation Approaches : Use cyclodextrin-based inclusion complexes or lipid nanoparticles, as validated for analogous lipophilic esters .
- Experimental Validation :
- Measure solubility via shake-flask method in PBS (pH 7.4) and simulated intestinal fluid.
- Compare IC50 values (e.g., in cancer cell lines) before and after modification to assess bioactivity retention .
Mechanistic and Analytical Questions
Q. How can the stereochemical configuration of the propyl linker be unambiguously determined?
- Methodological Answer :
- Use X-ray crystallography to resolve the absolute configuration, as demonstrated for structurally related esters with isoindolyl groups .
- Supplement with NOESY NMR to confirm spatial proximity between the methoxy and isoindolyl protons .
- Critical Note : Ensure crystallization conditions (e.g., solvent mixtures, slow evaporation) are optimized to obtain high-quality single crystals.
Q. What analytical techniques are most effective for quantifying trace impurities in synthesized batches?
- Methodological Answer :
- UPLC-MS/MS : Achieve ppb-level detection of hydrolyzed byproducts (e.g., 4-(trifluoromethyl)benzoic acid) .
- 19F NMR : Leverage the compound’s trifluoromethyl group for selective quantification without interference from non-fluorinated impurities .
- Example Impurity Profile :
| Impurity | Retention Time (min) | m/z (ESI+) |
|---|---|---|
| Hydrolyzed ester | 8.2 | 289.1 |
| Isoindolyl dimer | 12.7 | 654.3 |
Critical Analysis of Contradictory Evidence
Q. How should researchers address discrepancies in reported synthetic yields for similar isoindolyl-containing esters?
- Methodological Answer :
- Root Cause Analysis :
- Variations in reaction time, temperature, or catalyst loading (e.g., Pd/C vs. Raney Ni) .
- Differences in purification methods (e.g., column chromatography vs. recrystallization) .
- Resolution Strategy :
- Replicate literature procedures with strict control of anhydrous conditions and inert atmospheres.
- Compare yields using standardized HPLC purity thresholds (>98%) rather than isolated mass .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
